molecular formula C25H23FN4S B4720081 N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4720081
M. Wt: 430.5 g/mol
InChI Key: XBNUJEYWMBOJIU-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, commonly known as DBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBT belongs to the class of thiourea derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DBT varies depending on its application. In anticancer studies, DBT induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In anti-inflammatory studies, DBT inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the nuclear factor-kappa B pathway. In material science, DBT acts as a chelating agent, forming stable metal complexes that can catalyze various reactions. In agriculture, DBT enhances the growth of plants by regulating the expression of genes involved in stress response and photosynthesis.
Biochemical and Physiological Effects:
DBT has shown minimal toxicity in various studies, indicating its potential as a safe and effective therapeutic agent. However, further studies are required to determine the long-term effects of DBT on human health. In animal studies, DBT has shown significant anti-inflammatory and antioxidant effects, indicating its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

DBT has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential for diverse applications. However, DBT has some limitations, including its low solubility in water, which can limit its use in aqueous reactions. Additionally, the synthesis of DBT can be challenging, as it requires the use of toxic reagents and solvents.

Future Directions

There are several future directions related to DBT, including its potential as an anticancer agent, anti-inflammatory agent, and plant growth regulator. Additionally, the synthesis of DBT can be optimized to improve its yield and purity. Further studies are required to determine the long-term effects of DBT on human health and its potential as a therapeutic agent for various diseases. Additionally, the use of DBT as a ligand in the synthesis of metal complexes can be explored further, as it has shown potential as a catalyst for various reactions.

Scientific Research Applications

DBT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DBT has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, DBT has shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In material science, DBT has been used as a ligand in the synthesis of metal complexes, which have shown potential as catalysts for various reactions. In agriculture, DBT has been used as a plant growth regulator, as it enhances the growth of plants under stress conditions.

properties

IUPAC Name

1,1-dibenzyl-3-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4S/c26-23-13-7-12-22(16-23)19-30-15-14-24(28-30)27-25(31)29(17-20-8-3-1-4-9-20)18-21-10-5-2-6-11-21/h1-16H,17-19H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNUJEYWMBOJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

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